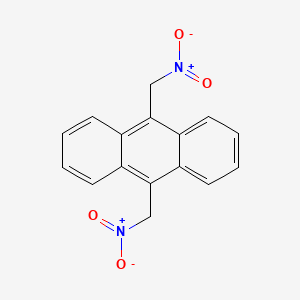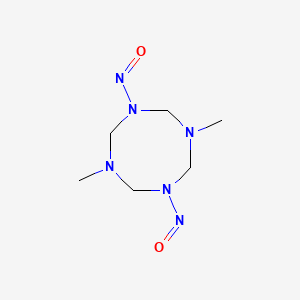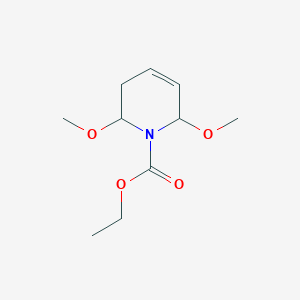
N-Ethyl-2-(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-2-(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazol-2-amine is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom within a five-membered ring This particular compound is characterized by the presence of an ethyl group, a methylsulfanyl group, and a phenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazol-2-amine typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with ethyl iodide.
Introduction of the phenyl group: This step involves the reaction of the intermediate with phenylhydrazine.
Addition of the methylsulfanyl group: This is done by reacting the intermediate with methylthiol in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
Scientific Research Applications
N-Ethyl-2-(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Ethyl-2-(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-2-(methylsulfanyl)-6-(3-methyl-4-thiomorpholinyl)-4-pyrimidinamine
- N-Ethyl-2-(methylsulfanyl)-5-phenyl-1,3,4-oxadiazole
Uniqueness
N-Ethyl-2-(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
113966-38-4 |
|---|---|
Molecular Formula |
C11H15N3OS |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
N-ethyl-2-methylsulfanyl-5-phenyl-3H-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C11H15N3OS/c1-3-12-11(16-2)14-13-10(15-11)9-7-5-4-6-8-9/h4-8,12,14H,3H2,1-2H3 |
InChI Key |
XXZTVAIMCVCAIH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(NN=C(O1)C2=CC=CC=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














silane](/img/structure/B14308505.png)

